molecular formula C9H16F5NS B6316529 Methyl-[3-(4,4,5,5,5-pentafluoropentylthio)-propyl]-amine CAS No. 199730-69-3

Methyl-[3-(4,4,5,5,5-pentafluoropentylthio)-propyl]-amine

Cat. No.: B6316529
CAS No.: 199730-69-3
M. Wt: 265.29 g/mol
InChI Key: WJJPQJZQCKZMDG-UHFFFAOYSA-N
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Description

Methyl-[3-(4,4,5,5,5-pentafluoropentylthio)-propyl]-amine is a specialized organic compound characterized by the presence of a pentafluoropentylthio group attached to a propylamine backbone

Properties

IUPAC Name

N-methyl-3-(4,4,5,5,5-pentafluoropentylsulfanyl)propan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16F5NS/c1-15-5-3-7-16-6-2-4-8(10,11)9(12,13)14/h15H,2-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJJPQJZQCKZMDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCCSCCCC(C(F)(F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16F5NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl-[3-(4,4,5,5,5-pentafluoropentylthio)-propyl]-amine typically involves a multi-step process. One common method includes the nucleophilic substitution reaction where a suitable amine reacts with a pentafluoropentylthio compound under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic attack.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and reaction time, are optimized to achieve maximum efficiency. Purification steps, including distillation and recrystallization, are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl-[3-(4,4,5,5,5-pentafluoropentylthio)-propyl]-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of corresponding amines or thiols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the pentafluoropentylthio group can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, lithium aluminum hydride, and various nucleophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and thiols, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl-[3-(4,4,5,5,5-pentafluoropentylthio)-propyl]-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its use as a probe in biochemical assays.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development and its effects on specific molecular targets.

    Industry: The compound is used in the development of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of Methyl-[3-(4,4,5,5,5-pentafluoropentylthio)-propyl]-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The pentafluoropentylthio group can modulate the compound’s binding affinity and specificity, leading to various biological effects. The pathways involved may include signal transduction, enzyme inhibition, or receptor activation, depending on the context of its application.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
  • (2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)(pyrrolidin-1-yl)methanone

Uniqueness

Methyl-[3-(4,4,5,5,5-pentafluoropentylthio)-propyl]-amine is unique due to the presence of the pentafluoropentylthio group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, reactivity, and potential for specific interactions with biological targets, making it a valuable compound for various applications.

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